molecular formula C11H15BrN2O2 B8125587 (3-Bromo-5-nitrobenzyl)-isobutylamine

(3-Bromo-5-nitrobenzyl)-isobutylamine

Cat. No.: B8125587
M. Wt: 287.15 g/mol
InChI Key: URVMLPIXYIBHKB-UHFFFAOYSA-N
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Description

(3-Bromo-5-nitrobenzyl)-isobutylamine is an organic compound characterized by the presence of a bromine atom, a nitro group, and an isobutylamine moiety attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-nitrobenzyl)-isobutylamine typically involves the following steps:

    Nitration: The starting material, benzylamine, undergoes nitration to introduce a nitro group at the 5-position of the benzyl ring.

    Bromination: The nitrated benzylamine is then subjected to bromination, introducing a bromine atom at the 3-position.

    Isobutylation: Finally, the brominated and nitrated benzylamine is reacted with isobutylamine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-nitrobenzyl)-isobutylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amino derivatives where the nitro group is reduced to an amine.

    Substitution: Compounds where the bromine atom is replaced by other functional groups.

Scientific Research Applications

(3-Bromo-5-nitrobenzyl)-isobutylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-nitrobenzyl)-isobutylamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and isobutylamine moiety may also contribute to the compound’s activity by facilitating binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-nitrobenzyl alcohol
  • 3-Bromo-5-nitrobenzyl bromide
  • 3-Bromo-5-nitrobenzoic acid

Uniqueness

(3-Bromo-5-nitrobenzyl)-isobutylamine is unique due to the presence of the isobutylamine moiety, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-[(3-bromo-5-nitrophenyl)methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-8(2)6-13-7-9-3-10(12)5-11(4-9)14(15)16/h3-5,8,13H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVMLPIXYIBHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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